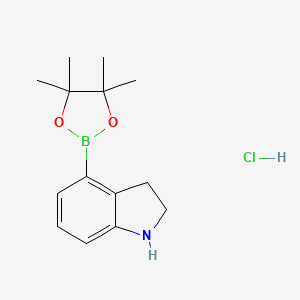

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole hydrochloride

Description

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole hydrochloride (CAS: 2377609-02-2) is a boronate ester derivative featuring a partially saturated indole core. The compound is structurally characterized by a tetramethyl dioxaborolane group at the 4-position of the dihydroindole scaffold and a hydrochloride counterion. Such boronate esters are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity under mild conditions. The dihydroindole moiety introduces conformational rigidity, which may enhance selectivity in pharmaceutical or materials science applications.

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO2.ClH/c1-13(2)14(3,4)18-15(17-13)11-6-5-7-12-10(11)8-9-16-12;/h5-7,16H,8-9H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARHJAYVUHGJGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3CCNC3=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole hydrochloride typically involves the reaction of indoline with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a palladium catalyst under inert conditions to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form boronates.

Substitution: The indoline ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine.

Major Products

Oxidation: Boronic acids.

Reduction: Boronates.

Substitution: Halogenated indoline derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound plays a significant role in the development of pharmaceuticals. Its boron-containing structure enables it to participate in various chemical reactions that are crucial for drug development.

Anticancer Activity

Research indicates that compounds similar to 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole hydrochloride exhibit anticancer properties. For instance, studies have shown that boron-containing compounds can inhibit tumor growth by interfering with cellular processes involved in cancer proliferation .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects. It has shown potential in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .

Organic Synthesis

The unique reactivity of this compound makes it valuable in organic synthesis.

Cross-Coupling Reactions

This compound can be utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules. Its boron functional group facilitates the coupling process with various electrophiles .

Synthesis of Heterocycles

The compound can serve as a building block for synthesizing diverse heterocyclic compounds. Researchers have developed synthetic routes that incorporate this compound into larger frameworks, enhancing the complexity and functionality of the resulting molecules .

Materials Science

In materials science, this compound is being explored for its potential use in creating advanced materials.

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated to improve material properties such as thermal stability and mechanical strength. Its boron content can enhance the interaction between polymer chains .

Nanomaterials

Recent studies have focused on using this compound in the synthesis of nanomaterials for applications in electronics and catalysis. The unique electronic properties imparted by the boron atom can lead to innovative applications in nanoelectronics .

Case Studies

Mechanism of Action

The mechanism of action of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole hydrochloride involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability makes it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Structural Analogues with Positional Isomerism

Compounds sharing the dihydroindole backbone but differing in boronate substitution positions exhibit distinct properties:

- NMR data for this compound (e.g., δ 1.32 ppm for methyl groups in ) suggest similar steric environments but differing aromatic proton shifts compared to the 4-substituted analogue.

- 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-2,3-dione (CAS: 2281899-15-6, PN-1465): The addition of a diketone group introduces polarity, increasing solubility in polar solvents but reducing stability under acidic conditions.

Table 1: Positional Isomers of Dihydroindole Boronate Esters

| Compound Name | CAS Number | Boronate Position | Key Distinguishing Feature |

|---|---|---|---|

| Target Compound | 2377609-02-2 | 4 | Hydrochloride salt, rigid dihydroindole |

| PN-1409 | 1879959-77-9 | 7 | Free base, higher lipophilicity |

| PN-1465 | 2281899-15-6 | 7 | Diketone functionalization |

Heterocyclic Analogues with Boronate Groups

Compounds with alternative heterocycles but similar boronate functionalities highlight the role of the core structure:

- 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine Hydrochloride (Compound 22 in ): The six-membered piperidine ring offers greater flexibility, which may improve binding to biological targets but reduce thermal stability compared to the dihydroindole scaffold.

Table 2: Heterocyclic Boronate Derivatives

Functionalized Aromatic Boronate Esters

Compounds with boronate groups on substituted phenyl rings demonstrate the impact of electronic modulation:

- N-(4-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide Hydrochloride (CAS: Similarity 0.88 in ): The amino and acetamide groups enhance hydrogen-bonding capacity, favoring interactions in biological systems. However, the absence of a heterocyclic backbone limits conformational control.

- 2-[4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]isoindoline-1,3-dione (Compound 3d in ): The chloro and phthalimide substituents increase electrophilicity, accelerating Suzuki couplings but reducing solubility in aqueous media.

Table 3: Electronic and Functional Group Comparisons

Biological Activity

The compound 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole hydrochloride is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula for this compound is . The compound features a dioxaborolane moiety that is known for its reactivity and utility in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with boron reagents under controlled conditions. The general synthetic pathway includes:

- Formation of the Dioxaborolane Ring : This involves the reaction of tetramethylborate with appropriate diols.

- Coupling with Indole : The dioxaborolane is then coupled with 2,3-dihydroindole derivatives to form the final product.

Research indicates that compounds containing boron can interact with biological systems in several ways:

- Enzyme Inhibition : Boron compounds often act as enzyme inhibitors by forming covalent bonds with active site residues.

- Antimicrobial Activity : Some studies suggest that boron-containing compounds exhibit antimicrobial properties by disrupting bacterial cell membranes.

Case Studies and Research Findings

- Anticancer Activity : A study published in Molecular Cancer Therapeutics explored the anticancer potential of boron-containing indoles. The results indicated that these compounds could inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .

- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of similar indole derivatives. The findings suggested that these compounds could mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .

- Antimicrobial Studies : Research conducted on various boron compounds, including derivatives similar to this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Table of Biological Activities

Q & A

Q. What are the recommended methods for synthesizing 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole hydrochloride?

The synthesis typically involves two key steps:

Intermediate Formation : Prepare the boronate ester intermediate via Suzuki-Miyaura coupling or direct borylation of the indole scaffold. For example, palladium-catalyzed coupling of a halogenated dihydroindole with bis(pinacolato)diboron (B₂Pin₂) under inert conditions .

Hydrochloride Salt Formation : React the intermediate with hydrochloric acid in a polar solvent (e.g., methanol or ethanol) to precipitate the hydrochloride salt .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .

Key Characterization :

Q. How should researchers assess the purity and stability of this compound?

Purity Analysis :

- HPLC : Use a C18 column with UV detection (λ = 254 nm); ≥95% purity is typical for research-grade material .

- TLC : Monitor reactions using silica plates (Rf ~0.4 in ethyl acetate/hexane 1:3) .

Stability Considerations : - Storage : Store at –20°C under argon to prevent hydrolysis of the boronate ester .

- Degradation Tests : Conduct accelerated stability studies (40°C/75% RH for 14 days) with periodic HPLC analysis to detect hydrolysis byproducts (e.g., free boronic acid) .

Advanced Research Questions

Q. How can this compound be utilized in palladium-catalyzed cross-coupling reactions?

Mechanistic Role : The tetramethyl-dioxaborolane group acts as a stable boronate ester, enabling Suzuki-Miyaura couplings with aryl/heteroaryl halides. The indole backbone provides π-stacking interactions that enhance regioselectivity . Experimental Design :

- Catalyst System : Use Pd(PPh₃)₄ (2 mol%) in a 1:1 mixture of THF and aqueous Na₂CO₃ (2M) at 80°C .

- Substrate Scope : Test coupling partners (e.g., 4-bromotoluene, 2-chloropyridine) and analyze yields via GC-MS or ¹H NMR.

Data Contradiction Example : Lower yields with electron-deficient aryl halides may arise from competing protodeboronation; mitigate by optimizing base strength (e.g., K₃PO₄ instead of Na₂CO₃) .

Q. What strategies are effective for resolving conflicting spectroscopic data during structural elucidation?

Case Study : Discrepancies in ¹³C NMR signals for the boronate ester (expected δ ~85 ppm) vs. observed δ ~80 ppm may indicate partial hydrolysis. Resolution Methods :

2D NMR : HSQC and HMBC to assign ambiguous carbons and confirm boron connectivity .

Elemental Analysis : Validate %B and %Cl to confirm stoichiometry (theoretical: B = 3.0%, Cl = 9.8%) .

X-ray Crystallography : If crystals are obtainable (e.g., via slow evaporation from DMSO/water), use SHELX programs for structure refinement .

Q. How does the hydrochloride salt form influence biological activity in drug discovery?

Pharmacological Impact :

- Solubility : The hydrochloride salt improves aqueous solubility (test via shake-flask method in PBS pH 7.4) compared to the free base, enhancing bioavailability .

- Target Binding : The protonated amine may enhance interactions with negatively charged residues in enzyme active sites (e.g., kinase inhibitors).

Experimental Validation : - Conduct SAR studies comparing salt vs. free base using in vitro assays (e.g., IC₅₀ determination against cancer cell lines) .

- Monitor plasma stability in rodent models to assess pharmacokinetic advantages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.